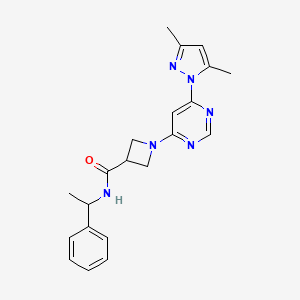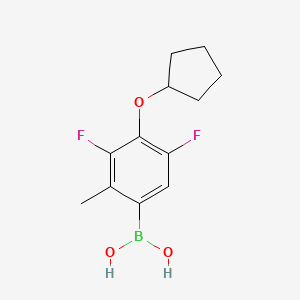
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid, also known as CPFMBO, is a boronic acid derivative that has been gaining attention in the field of medicinal chemistry. The compound has shown promising results in scientific research applications, particularly in the development of new drugs for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Fluorescent Probes
Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The boronic acid component in the compound could potentially be used in the design and synthesis of fluorescent probes .
Sensing Applications
Boronic acids, including the one in the compound, have been utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .
Biomedical Applications
The unique properties of boronic acids make them useful in biomedical applications. They can be used for protein manipulation and modification, cell labeling, and the development of therapeutics .
Environmental Monitoring
Fluorescent probes, which can be designed using boronic acids, have been widely used in environmental monitoring due to their high sensitivity .
Food Safety
In the field of food safety, fluorescent probes designed with boronic acids can be used to detect harmful substances or contaminants .
Separation Technologies
Boronic acids have been used in separation technologies, particularly in the electrophoresis of glycated molecules .
Controlled Release Systems
Boronic acids have been employed in polymers for the controlled release of insulin, which could be a potential application of the compound .
Catalysts in Chemical Reactions
Although not directly related to the specific compound, boronic acids have been used as catalysts in chemical reactions . The boronic acid component in the compound could potentially exhibit similar catalytic properties.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This reaction is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a variety of biochemical pathways depending on its specific application.
Result of Action
As a boronic acid, it could potentially be involved in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This could result in the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used.
Action Environment
The action, efficacy, and stability of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reactants. For instance, in the context of Suzuki-Miyaura cross-coupling reactions, the presence of a suitable palladium catalyst and a base is required for the reaction to proceed .
Propriétés
IUPAC Name |
(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLLRBRMAQTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

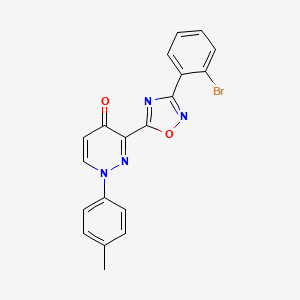



![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
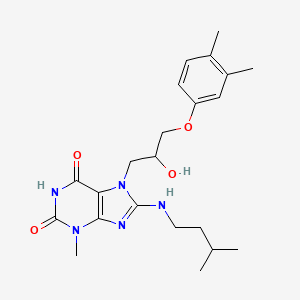
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
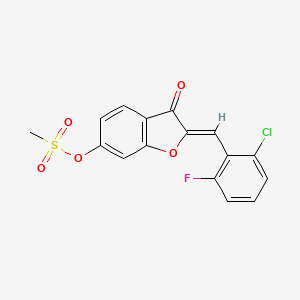

![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
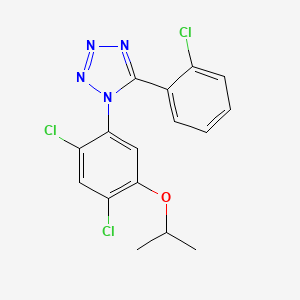
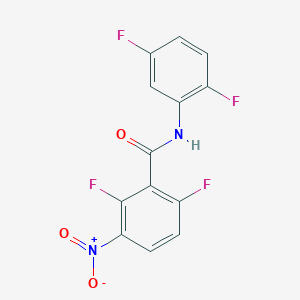
![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
